N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O5/c1-4-9-23-10-7-20(8-11-23)18(26)24(19(27)22-20)13-17(25)21-14-5-6-15(28-2)16(12-14)29-3/h5-6,12H,4,7-11,13H2,1-3H3,(H,21,25)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDFCPMBFQCRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide is a synthetic compound with potential pharmacological applications. Its unique structure suggests various biological activities, warranting an in-depth exploration of its mechanisms and effects.
Chemical Structure and Properties
- Molecular Formula : C20H28N4O
- Molecular Weight : 404.5 g/mol
The compound features a triazaspiro framework, which is known to influence its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cellular signaling. The compound may modulate GPCR activity, influencing pathways such as calcium ion signaling and lipolysis in adipocytes .
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell proliferation.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects through the modulation of neurotransmitter systems and reduction of neuroinflammation.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting pathways like NF-kB.
Data Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide exhibit significant anticancer properties. For instance, related compounds have shown promising results against various cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% in some cases .
Enzyme Inhibition Studies
Research has highlighted the potential of this compound as an inhibitor of various enzymes linked to metabolic disorders. For example:
- α-glucosidase Inhibition : Compounds with similar structures have been shown to inhibit α-glucosidase activity, which is crucial for managing Type 2 diabetes mellitus (T2DM). The ability to modulate carbohydrate metabolism positions this compound as a candidate for further exploration in diabetes management .
Neuropharmacological Applications
The triazaspiro structure suggests potential neuropharmacological applications. Compounds with similar frameworks have been investigated for their effects on acetylcholinesterase (AChE), which is a target for Alzheimer's disease therapeutics. The inhibition of AChE can enhance cholinergic transmission and improve cognitive function in neurodegenerative conditions.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Percent Growth Inhibition (%) | Targeted Enzyme/Pathway |
|---|---|---|---|
| Anticancer | N-(3,4-dimethoxyphenyl) derivatives | Up to 86.61 | Cell proliferation pathways |
| α-glucosidase Inhibition | Sulfonamide derivatives | Significant | Carbohydrate metabolism |
| Acetylcholinesterase Inhibition | Triazaspiro compounds | Moderate | Neurotransmission enhancement |
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the triazaspiro framework and tested their anticancer efficacy against multiple cell lines. The results demonstrated that modifications to the side chains significantly impacted biological activity, suggesting that structural optimization could enhance therapeutic potential.
Case Study 2: Enzyme Inhibition
A research team focused on the enzyme inhibitory effects of related compounds on α-glucosidase and AChE. Their findings indicated that specific substitutions on the phenyl ring improved binding affinity and selectivity towards these enzymes, paving the way for the development of new therapeutic agents for diabetes and Alzheimer's disease.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Cleavage of the amide bond occurs in concentrated HCl, yielding 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid and 3,4-dimethoxyaniline.
-
Basic Hydrolysis : Treatment with NaOH generates the corresponding carboxylate salt and ammonia .
The steric bulk of the spirocyclic system may slow reaction rates compared to linear analogs.
Alkylation and Acylation
The tertiary amine within the triazaspiro ring participates in nucleophilic reactions:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl iodide | N-Methylated derivative at the spirocyclic amine | ~60% | |
| Acylation | Acetyl chloride | Acetylated product at the secondary amine | ~45% |
Reactivity is modulated by the electron-withdrawing dioxo groups, which reduce nucleophilicity .
Oxidation and Reduction
-
Oxidation : The dioxo groups are resistant to further oxidation under mild conditions. Strong oxidants like KMnO₄ may degrade the spiro system.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide carbonyl to a methylene group, forming a secondary amine .
Cycloaddition and Ring-Opening
The spirocyclic structure may engage in ring-opening reactions:
-
Acid-Catalyzed Ring-Opening : Treatment with H₂SO₄ cleaves the spiro ring, forming a linear triazole derivative .
-
Thermal Rearrangement : Heating above 150°C induces isomerization to a non-spiro intermediate.
Functionalization of the Aromatic Ring
The 3,4-dimethoxyphenyl group undergoes electrophilic substitution:
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro group at C5 | Meta to methoxy |
| Bromination | Br₂/FeBr₃ | Bromine at C6 | Ortho to acetamide |
Methoxy groups direct substitution to positions ortho/para relative to the acetamide linkage .
Stability Under Synthetic Conditions
-
pH Sensitivity : Degrades in strongly acidic (>pH 2) or basic (>pH 10) media due to amide hydrolysis.
-
Thermal Stability : Stable up to 120°C; decomposition observed at higher temperatures .
Comparative Reactivity with Analogs
The propyl substituent on the triazaspiro ring enhances solubility in non-polar solvents but does not significantly alter electronic properties compared to methyl or ethyl analogs .
Preparation Methods
Cyclocondensation of Diketones with Diamines
The spirocyclic core is constructed via a [4+2] cyclocondensation between 1,3-diketones and 1,2-diamines under acidic conditions. For example:
$$
\text{1,3-Cyclohexanedione} + \text{Ethylenediamine} \xrightarrow{\text{HCl, EtOH}} \text{1,3,8-Triazaspiro[4.5]decan-2,4-dione}
$$
Optimized Conditions :
Microwave-Assisted Solid-Phase Synthesis
Recent advances utilize SynPhase™ lanterns functionalized with Rink amide linkers for accelerated spirocycle formation:
- Immobilize 4-piperidone on lanterns via reductive amination.
- Perform Ugi four-component reaction with propylamine , formaldehyde , and tert-butyl isocyanide .
- Cleave with TFA/H₂O/TIS (95:2.5:2.5) to yield Intermediate A.
Key Advantage : Microwave irradiation reduces reaction time from 10 days to 2 hours.
Functionalization with the Acetamide Side Chain
Chloroacetylation at Position 3
Intermediate A is treated with chloroacetyl chloride to install the reactive handle:
$$
\text{Intermediate A} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, DCM}} \text{Intermediate B}
$$
Conditions :
Aminolysis with 3,4-Dimethoxyaniline
Intermediate B undergoes nucleophilic displacement with 3,4-dimethoxyaniline :
$$
\text{Intermediate B} + \text{H₂NC₆H₃(OMe)₂} \xrightarrow{\text{DMF, 60°C}} \text{Target Compound}
$$
Optimization Data :
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 8 | 78 |
| THF | 65 | 12 | 62 |
| Acetonitrile | 70 | 10 | 55 |
Best conditions: DMF at 60°C for 8 hours
Alternative Synthetic Routes
One-Pot Tandem Alkylation/Acylation
A streamlined approach combines spirocycle formation and side-chain introduction:
- React 1,3-cyclohexanedione , propylamine , and chloroacetamide in acetic acid.
- Add 3,4-dimethoxyphenyl isocyanate post-cyclization.
Advantages :
Enzymatic Resolution for Enantiopure Material
For chiral variants, Candida antarctica lipase B catalyzes kinetic resolution of racemic intermediates:
$$
\text{Racemic Acetamide} \xrightarrow{\text{CAL-B, vinyl acetate}} \text{(R)-Acetamide (ee > 99%)}
$$
Conditions :
- Solvent: tert-Butyl methyl ether
- Temperature: 30°C
- Conversion: 45% at 24 hours
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Total Yield (%) | Purity (HPLC) |
|---|---|---|
| Stepwise Synthesis | 58 | 98.5 |
| One-Pot Tandem | 64 | 97.2 |
| Solid-Phase Microwave Synthesis | 71 | 99.1 |
Q & A
Q. What are the optimal synthetic pathways for N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step routes:
Core Formation : Cyclization reactions (e.g., using diethyl oxalate or urea derivatives) to construct the spirocyclic 1,3,8-triazaspiro[4.5]decane scaffold.
Substituent Introduction : Alkylation (e.g., propyl bromide) at the spirocyclic nitrogen and coupling with 3,4-dimethoxyphenylacetamide via amide bond formation.
- Key Conditions : Use anhydrous solvents (e.g., DCM), catalysts (e.g., HBTU for coupling), and purification via column chromatography .
- Table 1 : Example Reaction Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Diethyl oxalate, EtOH, 80°C | 65–70 | |
| Propylation | Propyl bromide, K₂CO₃, DMF | 55 |
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Verify spirocyclic core (e.g., δ 1.5–2.0 ppm for propyl-CH₂) and aromatic protons (δ 6.8–7.2 ppm for dimethoxyphenyl) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 454.2) .
- X-ray Crystallography : Resolve 3D conformation, including spirocyclic torsion angles .
Advanced Research Questions
Q. How does the 8-propyl substituent influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Steric Effects : The propyl group enhances lipophilicity, improving membrane permeability (logP ~3.2). Compare analogs with methyl/ethyl groups via SPR binding assays .
- Biological Impact : Test in enzyme inhibition assays (e.g., mycobacterial Lpd inhibition) to assess substituent-dependent IC₅₀ shifts. For example, propyl analogs show 10× higher potency than methyl derivatives .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Ensure uniform conditions (pH, temperature, cofactors). For example, Mtb Lpd inhibition assays require NAD⁺/NADH ratios >1 .
- Structural Validation : Re-characterize disputed batches via LC-MS to rule out impurities .
- Table 2 : Case Study on IC₅₀ Variability
| Study | IC₅₀ (µM) | Assay Conditions | Reference |
|---|---|---|---|
| A | 0.12 | NAD⁺ (1 mM), pH 7.4 | |
| B | 1.4 | NAD⁺ (0.5 mM), pH 6.8 |
Q. How to design SAR studies for optimizing spirocyclic triazaspiro[4.5]decane derivatives?
- Methodological Answer :
- Core Modifications : Replace 8-propyl with bulkier groups (e.g., cyclopropyl) to test steric tolerance.
- Functional Group Swaps : Substitute 3,4-dimethoxyphenyl with electron-deficient rings (e.g., 3-Cl-4-F-phenyl) to assess electronic effects on binding .
- Table 3 : SAR Trends
| Substituent | Enzyme IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 8-Propyl | 0.12 | 0.8 |
| 8-Cyclopropyl | 0.09 | 0.5 |
Data Contradiction Analysis
Q. Why do computational docking results sometimes conflict with experimental binding data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
